molecular formula C6H13Cl2N3 B1436204 N-tau-Methyl-D3-histamine 2hcl CAS No. 344299-49-6

N-tau-Methyl-D3-histamine 2hcl

Cat. No.: B1436204
CAS No.: 344299-49-6
M. Wt: 201.11 g/mol
InChI Key: AGXVEALMQHTMSW-GXXYEPOPSA-N
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Description

N-tau-Methyl-D3-histamine 2HCl is a synthetic compound that serves as a labelled analogue of 1-Methylhistamine Dihydrochloride. It is primarily used in scientific research due to its selective agonistic properties on H1-receptors. This compound is characterized by its molecular formula C6H8D3N3.2HCl and a molecular weight of 201.11.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and the deuterium atoms are introduced using deuterated reagents. The reaction conditions often involve a solvent like methanol or dimethyl sulfoxide and are carried out under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of N-tau-Methyl-D3-histamine 2HCl follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

N-tau-Methyl-D3-histamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-tau-Methyl-D3-histamine N-oxide.

    Reduction: Formation of N-tau-Methyl-D3-histamine.

    Substitution: Formation of various substituted histamine derivatives.

Scientific Research Applications

N-tau-Methyl-D3-histamine 2HCl is widely used in scientific research, including:

    Chemistry: Used as a chemical reference for identification and quantification in various analytical techniques.

    Biology: Employed in studies involving histamine receptors and their role in biological processes.

    Medicine: Used in the development of diagnostic tools and therapeutic agents targeting histamine receptors.

    Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications

Mechanism of Action

N-tau-Methyl-D3-histamine 2HCl exerts its effects by selectively binding to H1-receptors. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound’s action is mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) . These molecular targets and pathways are crucial for understanding the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methylhistamine Dihydrochloride: A non-deuterated analogue with similar H1-receptor agonistic properties.

    4-(2-Aminoethyl)-1-methyl-imidazole-d3 Dihydrochloride: Another deuterated analogue with comparable biological activity.

Uniqueness

N-tau-Methyl-D3-histamine 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where isotopic labeling is essential.

Properties

IUPAC Name

2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXVEALMQHTMSW-GXXYEPOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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